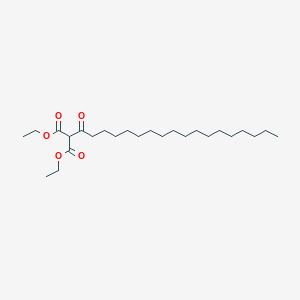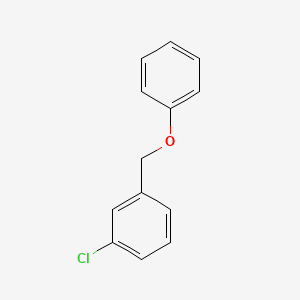
1-Chloro-3-(phenoxymethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-3-(phenoxymethyl)benzene is an organic compound with the molecular formula C13H11ClO It consists of a benzene ring substituted with a chlorine atom at the first position and a phenoxymethyl group at the third position
準備方法
Synthetic Routes and Reaction Conditions: 1-Chloro-3-(phenoxymethyl)benzene can be synthesized through a Friedel-Crafts alkylation reaction. This involves the reaction of benzyl chloride with phenol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows: [ \text{C6H5CH2Cl} + \text{C6H5OH} \xrightarrow{\text{AlCl3}} \text{C6H5CH2OC6H5} ]
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
化学反応の分析
Types of Reactions: 1-Chloro-3-(phenoxymethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The phenoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 1-chloro-3-(hydroxymethyl)benzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products:
Nucleophilic Substitution: 1-Hydroxy-3-(phenoxymethyl)benzene.
Oxidation: 1-Chloro-3-(phenoxymethyl)benzaldehyde or 1-Chloro-3-(phenoxymethyl)benzoic acid.
Reduction: 1-Chloro-3-(hydroxymethyl)benzene.
科学的研究の応用
1-Chloro-3-(phenoxymethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of aromatic chlorides on biological systems.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 1-Chloro-3-(phenoxymethyl)benzene involves its interaction with various molecular targets. The chlorine atom can participate in electrophilic aromatic substitution reactions, while the phenoxymethyl group can undergo nucleophilic attack. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, thereby altering the compound’s properties and reactivity.
類似化合物との比較
- 1-Chloro-2-(phenoxymethyl)benzene
- 1-Chloro-4-(phenoxymethyl)benzene
- 1-Bromo-3-(phenoxymethyl)benzene
Comparison: 1-Chloro-3-(phenoxymethyl)benzene is unique due to the position of the chlorine atom and the phenoxymethyl group on the benzene ring. This specific arrangement influences its reactivity and the types of reactions it undergoes. For example, the chlorine atom at the first position makes the compound more susceptible to nucleophilic substitution compared to its isomers.
特性
CAS番号 |
19962-20-0 |
|---|---|
分子式 |
C13H11ClO |
分子量 |
218.68 g/mol |
IUPAC名 |
1-chloro-3-(phenoxymethyl)benzene |
InChI |
InChI=1S/C13H11ClO/c14-12-6-4-5-11(9-12)10-15-13-7-2-1-3-8-13/h1-9H,10H2 |
InChIキー |
JRHGZRCOZPCVCJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OCC2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Phosphine, tris[2-(methylthio)phenyl]-](/img/structure/B14704579.png)
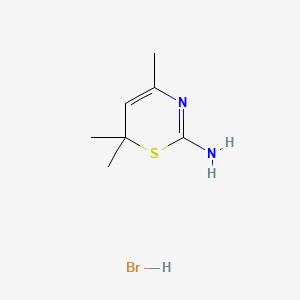
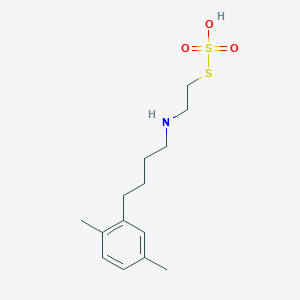


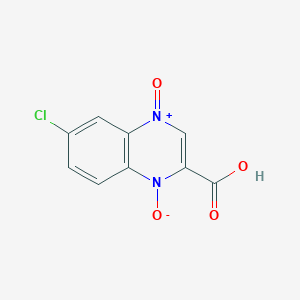



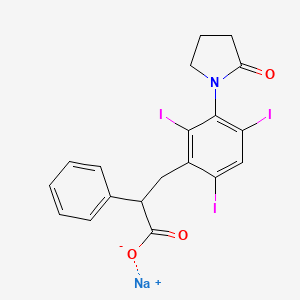
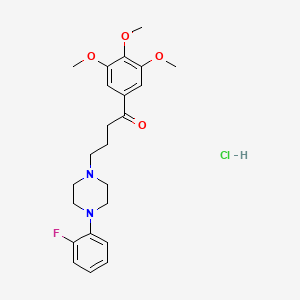
![Tributyl[(pent-2-en-3-yl)oxy]stannane](/img/structure/B14704685.png)
